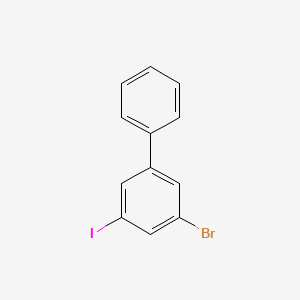

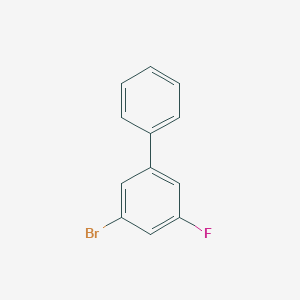

1-Bromo-3-fluoro-5-phenylbenzene

Vue d'ensemble

Description

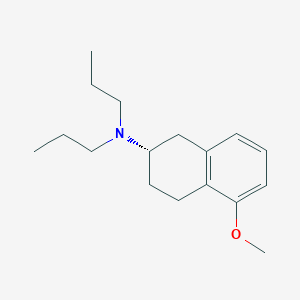

1-Bromo-3-fluoro-5-phenylbenzene, also known as m-Bromofluorobenzene, m-Fluorobromobenzene, m-Fluorophenyl bromide, 1-Fluoro-3-bromobenzene, 3-Bromofluorobenzene, Benzene, 1-fluoro-3-bromo-, and 3-Bromfluorbenzen , is a chemical compound with the formula C6H4BrF . It has a molecular weight of 174.998 .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids . This allows for the attachment of various substituents to tailor the chemical structure .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with bromine (Br), fluorine (F), and phenyl groups attached to it . The 3D structure of this compound can be viewed using specific software .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. For instance, it can undergo free radical reactions . In one such reaction, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 174.998 . Physical properties include color, density, hardness, and melting and boiling points . A chemical property describes the ability of a substance to undergo a specific chemical change .Applications De Recherche Scientifique

Synthesis of Complex Organic Molecules

1-Bromo-3-fluoro-5-phenylbenzene is instrumental in the synthesis of acridinones, a class of compounds with potential applications in materials science and pharmaceuticals. Kobayashi et al. (2013) demonstrated its use in generating 10-aryl- and 10-(arylmethyl)acridin-9(10H)-ones through a reaction sequence involving lithiation and subsequent treatment with benzenamines or arylmethanamines, highlighting its utility in constructing acridine derivatives with structural diversity (Kobayashi, Nakagawa, Yuba, & Komatsu, 2013).

Radiochemical Syntheses

Ermert et al. (2004) described the synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene, a key component for 18F-arylation reactions crucial in the development of radiopharmaceuticals. Their work underscores the importance of this compound derivatives in facilitating radiochemical syntheses that contribute to advances in medical imaging and diagnostics (Ermert, Hocke, Ludwig, Gail, & Coenen, 2004).

Material Science Applications

In material science, the derivative 1-bromo-4-fluorobenzene, closely related to this compound, is used in the preparation of novel materials. For instance, Forngren et al. (1998) developed a method for introducing a [4-F-18]fluorophenyl structure into highly functional molecules, indicating its potential in creating advanced materials with specific properties (Forngren, Andersson, Lamm, & Långström, 1998).

Photoreactive Studies

The photodissociation of 1-bromo-3-fluorobenzene and its derivatives at 266 nm has been studied, revealing insights into the dynamics of ultraviolet photodissociation processes. Gu et al. (2001) investigated the photofragmentation patterns of 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene, providing valuable data for understanding the effects of halogen substitution on molecular photodissociation processes (Gu, Wang, Huang, Han, He, & Lou, 2001).

Safety and Hazards

Safety data sheets provide information on the potential hazards of 1-Bromo-3-fluoro-5-phenylbenzene. It is advised against use in food, drugs, pesticides, or biocidal products . In case of inhalation, it is recommended to move the person to fresh air . If skin or eye irritation occurs, medical advice should be sought .

Orientations Futures

Mécanisme D'action

Target of Action

1-Bromo-3-fluoro-5-phenylbenzene is a halogenated aromatic compoundHalogenated aromatic compounds are generally known to interact with various biological targets depending on their specific structure and functional groups .

Mode of Action

These reactions can lead to changes in the targets they interact with .

Biochemical Pathways

Halogenated aromatic compounds can potentially affect various biochemical pathways depending on their specific targets .

Pharmacokinetics

The pharmacokinetic properties of halogenated aromatic compounds can vary widely depending on their specific structure and functional groups .

Result of Action

Halogenated aromatic compounds can have various effects at the molecular and cellular level depending on their specific targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets .

Propriétés

IUPAC Name |

1-bromo-3-fluoro-5-phenylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrF/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKVBFYMOCNSDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate](/img/structure/B3100207.png)

![N-[(3S)-Pyrrolidin-3-yl]-6-(trifluoromethyl)-pyrimidin-4-amine dihydrochloride](/img/structure/B3100229.png)

![tert-Butyl N-[1-(pyrimidin-4-yl)piperidin-4-yl]methylcarbamate](/img/structure/B3100237.png)